molecular formula C18H19Cl2NO B13873050 4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol

4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol

Cat. No.: B13873050
M. Wt: 336.3 g/mol
InChI Key: RQIGUWMFBGHCDA-UHFFFAOYSA-N
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Description

4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a phenol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylpiperidine: Similar structure but lacks the phenol group.

    4-Phenylpiperidine: Lacks the dichlorophenyl group.

    4-[4-(Phenylmethyl)piperidin-1-yl]phenol: Similar structure but lacks the dichloro substitution on the phenyl ring.

Uniqueness

4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol is unique due to the presence of both the 3,4-dichlorophenyl and phenol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19Cl2NO

Molecular Weight

336.3 g/mol

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]phenol

InChI

InChI=1S/C18H19Cl2NO/c19-17-6-1-14(12-18(17)20)11-13-7-9-21(10-8-13)15-2-4-16(22)5-3-15/h1-6,12-13,22H,7-11H2

InChI Key

RQIGUWMFBGHCDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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